molecular formula C17H28N2O B12672962 5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative CAS No. 93941-64-1

5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative

Cat. No.: B12672962
CAS No.: 93941-64-1
M. Wt: 276.4 g/mol
InChI Key: TUZKNMIWXJGDAP-UHFFFAOYSA-N
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Description

5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative is a cyclo-aliphatic diamine primarily used as an epoxy curing agent. This compound is a mixture of cis and trans isomers and is known for its application in various industrial processes, particularly in the production of epoxy resins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative typically involves the reaction of isophorone diamine with o-hydroxybenzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative involves its interaction with epoxy groups in resins, leading to the formation of cross-linked networks. This cross-linking enhances the mechanical properties and thermal stability of the resulting materials. The compound’s molecular targets include the epoxy groups in resins, and the pathways involved include nucleophilic addition and polymerization reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative is unique due to its specific structure, which imparts distinct properties such as enhanced reactivity and stability. This makes it particularly suitable for applications requiring high-performance materials .

Properties

CAS No.

93941-64-1

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

2-[[(5-amino-1,3,3-trimethylcyclohexyl)methylamino]methyl]phenol

InChI

InChI=1S/C17H28N2O/c1-16(2)8-14(18)9-17(3,11-16)12-19-10-13-6-4-5-7-15(13)20/h4-7,14,19-20H,8-12,18H2,1-3H3

InChI Key

TUZKNMIWXJGDAP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)CNCC2=CC=CC=C2O)N)C

Origin of Product

United States

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